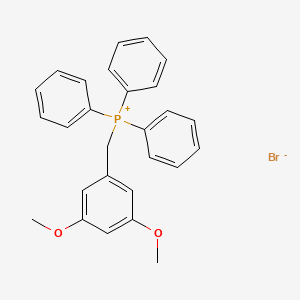
(3,5-Dimethoxybenzyl)triphenylphosphonium bromide
Vue d'ensemble
Description
(3,5-Dimethoxybenzyl)triphenylphosphonium bromide, commonly referred to as DMBTPB, is a quaternary ammonium salt that is used as a catalyst in organic synthesis. It is a white solid that is soluble in organic solvents and has a melting point of around 200°C. DMBTPB is used in a variety of laboratory experiments and applications, including drug synthesis, organic synthesis, and biochemistry. It is also used in the synthesis of various compounds, such as peptides and nucleic acids.
Applications De Recherche Scientifique
Structural Properties
- Structural Analysis for Synthesis of Dendritic Materials : The structural properties of 3,5-dimethoxybenzyl bromide, a closely related compound to (3,5-Dimethoxybenzyl)triphenylphosphonium bromide, were determined using X-ray diffraction. These compounds are of interest as building blocks for the synthesis of dendritic materials, with notable differences in structural properties observed between similar molecules (Pan et al., 2005).
Synthesis Applications
- Synthesis of Indoles : (2-Aminobenzyl) triphenylphosphonium bromide, related to (3,5-Dimethoxybenzyl)triphenylphosphonium bromide, has been used in the microwave-assisted synthesis of 2-substituted indoles, a process yielding high yields in a one-pot reaction. This method was applied in the formal total synthesis of arcyriacyanin A (Kraus & Guo, 2008).
Photochemistry Studies
- Investigating Photochemistry of Benzyl Derivatives : The photochemistry of 3,5-dimethoxybenzyl compounds with various leaving groups was examined, revealing insights into the behavior of such compounds under specific conditions. This study aids in understanding the photochemistry of related arylmethyl substrates (DeCosta et al., 2000).
Mitochondrial Research
- Mitochondrial Hydrogen Peroxide Measurement : A method using MitoB ((3-hydroxybenzyl)triphenylphosphonium bromide) was developed to assess changes in hydrogen peroxide within the mitochondrial matrix of living Drosophila. This method highlights the potential for related triphenylphosphonium compounds in investigating mitochondrial processes (Cochemé et al., 2012).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : The (2-aminobenzyl)triphenylphosphonium bromide, a compound similar to (3,5-Dimethoxybenzyl)triphenylphosphonium bromide, has been studied for its efficacy as an eco-friendly inhibitor against mild steel corrosion in acidic environments. This research could be indicative of the potential applications of similar compounds in corrosion inhibition (Goyal et al., 2018).
Propriétés
IUPAC Name |
(3,5-dimethoxyphenyl)methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O2P.BrH/c1-28-23-18-22(19-24(20-23)29-2)21-30(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-20H,21H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJMXUZILDIHQD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26BrO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449896 | |
| Record name | (3,5-Dimethoxybenzyl)triphenylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24131-30-4 | |
| Record name | (3,5-Dimethoxybenzyl)triphenylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl [(3S)-3-[(tert-butoxycarbonyl)amino]-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate](/img/structure/B1625051.png)








![(3-Benzo[1,3]dioxol-5-ylmethyl-3H-imidazol-4-YL)-methanol](/img/structure/B1625070.png)

